2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)
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Overview
Description
2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) is a chemical compound with the molecular formula C37H75N3O2 and a molecular weight of 594.03 g/mol . It is known for its high lipophilicity and is used as an efficient metal extractant . This compound is particularly effective in extracting metal ions classified as soft acids due to the nitrogen donor atom centered in its backbone .
Mechanism of Action
Target of Action
2,2’-(Methylimino)bis(N,N-di-n-octylacetamide), also known as MIDOA or MIDAA, is primarily used as a metal extractant . Its primary targets are metal ions, specifically those classified as soft acids .
Mode of Action
MIDOA interacts with its targets (metal ions) through a process known as extraction. It is highly lipophilic and is ready to use in the HNO3 (aq.)–n-dodecane extraction system . The compound’s lipophilic nature allows it to dissolve in nonpolar solvents, facilitating the extraction of metal ions from aqueous solutions .
Pharmacokinetics
As a metal extractant, its bioavailability would primarily depend on its ability to interact with and extract metal ions in the given environment .
Result of Action
The primary result of MIDOA’s action is the efficient extraction of metal ions from aqueous solutions . This extraction capability makes it a valuable tool in various industrial applications, including the recovery and purification of metals .
Action Environment
The efficacy and stability of MIDOA are influenced by several environmental factors. For instance, its extraction efficiency can be affected by the pH of the solution, the presence of other ions, and the temperature . It is also important to note that MIDOA should be stored under inert gas to avoid exposure to air .
Preparation Methods
The synthesis of 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) involves the reaction of N,N-di-n-octylacetamide with methylamine under specific conditions . The reaction typically requires an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methylimino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) has several scientific research applications:
Biology: Its ability to extract specific metal ions makes it useful in biological studies involving metal ion transport and metabolism.
Industry: Used in the purification of metals and in processes requiring selective extraction of metal ions.
Comparison with Similar Compounds
2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) is unique due to its high lipophilicity and efficiency in extracting soft acid metal ions . Similar compounds include:
N,N,N’,N’-Tetraoctyl diglycolamide (TODGA): Another efficient metal extractant but more effective for hard acid metal ions.
N,N-Dioctylacetamide: A precursor in the synthesis of 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) with different extraction properties.
These compounds differ in their extraction efficiencies and the types of metal ions they target, highlighting the uniqueness of 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) in specific applications .
Properties
IUPAC Name |
2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLYCLTFJDXGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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